molecular formula C11H15N3O B2618616 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone CAS No. 66373-32-8

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone

Cat. No.: B2618616
CAS No.: 66373-32-8
M. Wt: 205.261
InChI Key: MUABHHFBBZHHCW-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a pyrrolidine group and a methyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone typically involves the reaction of 4-methyl-2-pyrrolidin-1-ylpyrimidine with ethanone under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups in the molecule.

Scientific Research Applications

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyrimidine rings in its structure allow it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:

    1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)methanone: Similar structure but with a methanone group instead of ethanone.

    1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)propanone: Similar structure but with a propanone group.

    1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)butanone: Similar structure but with a butanone group.

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical and biological properties .

Biological Activity

1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone, also known by its CAS number 66373-32-8, is a compound that has garnered attention for its potential biological activities. This article will explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O
Molecular Weight205.26 g/mol
CAS Number66373-32-8
IUPAC Name1-(4-Methyl-2-pyrrolidin-1-yl)pyrimidin-5-yl)ethanone

Structure

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and an ethanone group. The presence of these functional groups is crucial for its biological activity.

Pharmacological Properties

Research indicates that 1-(4-Methyl-2-pyrrolidin-1-yl)pyrimidin-5-yl)ethanone exhibits various pharmacological activities, including:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The compound may have potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it may interact with specific receptors or enzymes involved in cellular signaling pathways. For example, its structural similarity to other known pharmacophores suggests potential interactions with:

  • Kinases : Inhibition of certain kinases involved in cell proliferation.
  • Receptors : Modulation of neurotransmitter receptors, which could lead to neuroprotective effects.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Activity :
    • A study demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
  • Neuroprotection :
    • Research involving neuronal cell cultures showed that treatment with 1-(4-Methyl-2-pyrrolidin-1-yl)pyrimidin-5-yl)ethanone resulted in reduced cell death under oxidative stress conditions.

Properties

IUPAC Name

1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8-10(9(2)15)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUABHHFBBZHHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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